molecular formula C22H22BrFN4OS B2989276 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189886-40-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2989276
CAS No.: 1189886-40-5
M. Wt: 489.41
InChI Key: JACSUOREQGFBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 1189886-40-5 ) is a high-quality chemical compound supplied for research and development purposes. This bromophenyl- and fluorophenyl-substituted 1,4,8-triazaspiro[4.5]decane derivative has a molecular formula of C 22 H 22 BrFN 4 OS and a molecular weight of 489.40 g/mol . The compound's structure features a spirocyclic core, which is of significant interest in medicinal chemistry for its potential to impart conformational constraint and improve selectivity in protein-ligand interactions. With 6 hydrogen bond acceptors and 1 hydrogen bond donor , this molecule presents valuable physicochemical properties for hit-to-lead optimization campaigns. Researchers can utilize this compound as a key building block or a pharmacologically active scaffold in various discovery programs, including kinase research, GPCR targeted studies, and other biochemical screening applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSUOREQGFBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the Pd-catalyzed decarboxylative strategy, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates CO2 as the sole by-product, making it an environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule with a unique spirocyclic structure and diverse functional groups. It features a triazaspiro framework, which contributes to its potential biological activity and applications in medicinal chemistry. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various reactions, which are essential for modifying the compound for specific applications or improving its pharmacological profile.

Potential Applications

While specific applications and comprehensive data tables for 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide are not available in the provided search results, the documents do reference the broader applications of related compounds.

Biological Activity: The biological activity of similar compounds is primarily attributed to their structural features that allow interaction with biological targets. Preliminary studies suggest potential activities such as:

  • Anticancer Properties: The triazaspiro framework is associated with anticancer activity by inhibiting key cellular pathways involved in tumor growth and proliferation. A study evaluated a related compound's effect on several cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth.
  • Antimicrobial Activity: The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, which may contribute to its antimicrobial effects against various pathogens.

Mechanism of Action

The mechanism by which 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations and molecular properties:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Findings
Target Compound: 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide Reference compound for comparison. Likely C₂₂H₂₂BrFN₄OS¹ ~519.4 g/mol² N/A (Baseline for comparison).
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 2,4-Dimethoxyphenyl substituent instead of 4-fluorophenyl. C₂₄H₂₇BrN₄O₃S 543.5 g/mol Increased polarity due to methoxy groups; higher molecular weight.
2-((3-(4-Bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide Ethyl group at position 8; fluorine at meta-position on phenyl. C₂₃H₂₄BrFN₄OS 503.4 g/mol Reduced steric hindrance (ethyl vs. methyl); altered electronic effects (meta vs. para F).
N-(4-Bromophenyl)acetamide derivatives Simplified structure lacking triazaspiro core; bromophenyl directly attached to acetamide. Varies (e.g., C₈H₈BrNO) ~214.1 g/mol Shorter C–N and C–Br bond lengths (e.g., N1–C2: 1.347 Å vs. 1.30 Å in analogs).
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione Sulfonyl group replaces thioether; diketone replaces acetamide. C₁₅H₁₇BrN₂O₄S 401.3 g/mol Increased electron-withdrawing character (sulfonyl); altered solubility.

Notes:

¹ Exact molecular formula inferred from analogs.
² Estimated based on structural similarity to .

Structural and Functional Insights:

  • Substituent Position: Fluorine at para (target compound) vs.
  • Alkyl Chain Variation : Methyl (target) vs. ethyl () at position 8 modulates steric effects and lipophilicity, impacting membrane permeability .
  • Bond Length Differences : In N-(4-bromophenyl)acetamide analogs, shorter N–C bonds (1.347 Å vs. 1.30 Å) suggest increased rigidity compared to the target compound’s triazaspiro core .
  • Thioether vs. Sulfonyl : The thioether group in the target compound may enhance nucleophilic reactivity compared to the sulfonyl group in , which confers greater oxidative stability .

Research Implications

While the provided evidence lacks explicit bioactivity data, structural comparisons highlight the following research directions:

Structure-Activity Relationships (SAR) : Systematic substitution (e.g., halogen position, alkyl chain length) could optimize pharmacokinetic properties.

Crystallographic Studies: Further refinement using programs like SHELXL (as noted in ) may elucidate conformational preferences of the triazaspiro core.

Lumping Strategies : As discussed in , grouping analogs with similar substituents (e.g., halogenated phenyls) may streamline computational modeling of physicochemical properties.

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule notable for its unique spiro structure and diverse functional groups. Its molecular formula is C22H22BrFN4OSC_{22}H_{22}BrFN_4OS, and it has a molecular weight of 489.41 g/mol. The compound’s structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound features a triazaspiro framework that enhances its reactivity and selectivity towards biological targets. The presence of halogens (bromine and fluorine) in its structure may contribute to its pharmacological profile by influencing binding interactions with various biological molecules.

Biological Activity

Preliminary studies indicate that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : The structural similarity to known anticancer agents suggests potential effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, indicating the need for further exploration in this area.
  • Neuropharmacological Effects : Given its structural characteristics, there is potential for activity in modulating neurotransmitter systems.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its design and enhancing its biological activity. Preliminary interaction studies suggest:

Biological Target Interaction Type Potential Effect
Cancer Cell ReceptorsBinding AffinityInhibition of cell proliferation
Bacterial EnzymesCompetitive InhibitionReduction in bacterial growth
Neurotransmitter ReceptorsModulationAltered neurotransmission

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the structure-activity relationship of similar compounds found that modifications to the spiro structure significantly enhanced anticancer properties against specific cell lines .
  • Antimicrobial Efficacy : Another research highlighted that compounds with similar halogenated phenyl groups exhibited strong antimicrobial activity against Gram-positive bacteria . This suggests that this compound may possess similar properties.
  • Neuropharmacological Studies : In vivo studies on related compounds indicated partial efficacy in inhibiting spontaneous muscle contractions in bladder tissue, hinting at potential applications in treating urinary disorders .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this spiro-triazaspiro compound?

  • Methodological Answer : Begin with a stepwise approach:

Core structure assembly : Use Boc-protected intermediates to stabilize reactive amines during spirocycle formation (e.g., Boc anhydride in dichloromethane with triethylamine) .

Thioacetamide linkage : Introduce the thioether group via nucleophilic substitution under reflux conditions (e.g., K₂CO₃ in acetonitrile) .

Purification : Employ high-resolution chromatography (e.g., Chromolith HPLC columns) to isolate isomers, as spiro compounds often exhibit stereochemical complexity .

  • Validation : Confirm purity via LC-MS and ¹H/¹³C NMR, comparing peaks to analogous spiro derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

Crystallography : Attempt single-crystal X-ray diffraction for unambiguous confirmation of the spirocyclic core .

Spectroscopic cross-check : Compare experimental IR and NMR data with DFT-calculated spectra (e.g., using Gaussian 16) to resolve ambiguities in substituent positioning .

Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (±5 ppm tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocol :

Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., Hedgehog signaling pathways, referenced in spirocyclic inhibitor studies) .

Cellular permeability : Assess via Caco-2 monolayer models with LC-MS quantification .

Cytotoxicity : Use MTT assays on HEK-293 and cancer cell lines (IC₅₀ thresholds: <10 μM for lead candidates) .

Advanced Research Questions

Q. How to resolve contradictory activity data between in vitro and in vivo models for this compound?

  • Troubleshooting Framework :

Assay conditions : Verify buffer pH, serum protein binding (e.g., albumin), and redox stability (thioether groups are prone to oxidation) .

Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in plasma .

Orthogonal assays : Replicate findings using SPR (surface plasmon resonance) for target engagement validation .

Q. What computational tools can predict this compound’s binding affinity to atypical targets (e.g., orphan GPCRs)?

  • Modeling Strategy :

Docking : Use AutoDock Vina with homology-modeled GPCR structures (template: β₂-adrenergic receptor) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing targets with ΔG < -8 kcal/mol .

Q. How to design structure-activity relationship (SAR) studies for the 4-fluorophenyl acetamide moiety?

  • SAR Optimization :

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) at the 4-fluorophenyl position .

Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., acetamide carbonyl) .

Data analysis : Apply multivariate regression (e.g., PLS in SIMCA) to correlate logP, polar surface area, and IC₅₀ .

Q. What methodologies mitigate metabolic instability of the thioether linkage in preclinical studies?

  • Stabilization Approaches :

Isosteric replacement : Substitute sulfur with selenoether or methylene groups .

Prodrug design : Mask the thioether as a disulfide (reducible in target tissues) .

CYP450 inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. How to address low yield in large-scale spirocycle synthesis?

  • Process Chemistry Solutions :

DoE optimization : Use fractional factorial design (JMP Pro) to optimize temperature, solvent polarity, and catalyst loading .

Continuous flow : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility .

Crystallization control : Seed with pre-characterized spiro crystals to enforce desired stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.